molecular formula C11H13LiN2O5 B6610626 lithium(1+) 5-[2-(tert-butoxy)-2-oxoethoxy]pyrimidine-2-carboxylate CAS No. 2866308-11-2

lithium(1+) 5-[2-(tert-butoxy)-2-oxoethoxy]pyrimidine-2-carboxylate

Cat. No. B6610626
CAS RN: 2866308-11-2
M. Wt: 260.2 g/mol
InChI Key: TYFSDHDDZHEDFR-UHFFFAOYSA-M
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Description

Lithium(1+) 5-[2-(tert-butoxy)-2-oxoethoxy]pyrimidine-2-carboxylate, referred to hereafter as lithium pyrimidine, is an organolithium compound used in the synthesis of a variety of organic compounds. It is a white, water-soluble solid with a melting point of 120 °C. The compound is used in a wide range of applications, including pharmaceuticals, agrochemicals, and fine chemicals.

Scientific Research Applications

Lithium pyrimidine is used as a reagent in organic synthesis. It is used to synthesize a variety of organic compounds, such as amides, esters, and nitriles. It can also be used in the synthesis of heterocycles, such as pyridines and pyrimidines. In addition, lithium pyrimidine can be used as a catalyst in the synthesis of polymers.

Mechanism of Action

Lithium pyrimidine acts as a nucleophile in organic reactions. It is able to donate a pair of electrons to the electrophile, forming a new covalent bond. This reaction is known as nucleophilic addition. In addition, lithium pyrimidine can also act as a base, accepting a pair of electrons from the electrophile, forming a new covalent bond. This reaction is known as nucleophilic substitution.
Biochemical and Physiological Effects
Lithium pyrimidine has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.

Advantages and Limitations for Lab Experiments

The main advantage of using lithium pyrimidine in lab experiments is its high reactivity. It is able to donate or accept electrons quickly and easily, making it an ideal reagent for organic synthesis. However, lithium pyrimidine is a strong base, which can cause side reactions in certain conditions. It is also a strong acid, which can cause corrosion of glassware and other materials.

Future Directions

The future of lithium pyrimidine is promising. It has many potential applications in organic synthesis, such as the synthesis of polymers, heterocycles, and amides. In addition, it could be used as a catalyst in the synthesis of pharmaceuticals and agrochemicals. Furthermore, further research into the mechanism of action of lithium pyrimidine could lead to the development of more efficient and selective synthetic methods. Finally, further studies into the biochemical and physiological effects of lithium pyrimidine could lead to the development of new therapeutic agents.

Synthesis Methods

Lithium pyrimidine can be synthesized through the reaction of lithium hydride and 2-carboxy-5-[2-(tert-butoxy)-2-oxoethoxy]pyrimidine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at room temperature. The resulting product is a white, water-soluble solid.

properties

IUPAC Name

lithium;5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5.Li/c1-11(2,3)18-8(14)6-17-7-4-12-9(10(15)16)13-5-7;/h4-5H,6H2,1-3H3,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFSDHDDZHEDFR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC(=O)COC1=CN=C(N=C1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13LiN2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium(1+) 5-[2-(tert-butoxy)-2-oxoethoxy]pyrimidine-2-carboxylate

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